molecular formula C14H11BrN2O3 B11695606 4-bromo-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]benzohydrazide

4-bromo-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]benzohydrazide

Cat. No.: B11695606
M. Wt: 335.15 g/mol
InChI Key: CMTNDERIIQVCSV-LZYBPNLTSA-N
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Description

4-bromo-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]benzohydrazide is a hydrazone Schiff base compound It is characterized by the presence of a hydrazone group (-NHN=CH-) and a bromine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 4-bromobenzoic hydrazide and 2,4-dihydroxybenzaldehyde. The reaction is carried out in a methanol solution, where the reactants are refluxed for several hours. The resulting product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzohydrazides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-bromo-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]benzohydrazide involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity.

    Pathways Involved: The compound can induce oxidative stress in cells, leading to apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]benzohydrazide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of bromine and hydroxyl groups enhances its reactivity and potential for forming metal complexes, making it valuable in coordination chemistry and materials science .

Properties

Molecular Formula

C14H11BrN2O3

Molecular Weight

335.15 g/mol

IUPAC Name

4-bromo-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H11BrN2O3/c15-11-4-1-9(2-5-11)14(20)17-16-8-10-3-6-12(18)7-13(10)19/h1-8,18-19H,(H,17,20)/b16-8+

InChI Key

CMTNDERIIQVCSV-LZYBPNLTSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C/C2=C(C=C(C=C2)O)O)Br

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=C(C=C(C=C2)O)O)Br

Origin of Product

United States

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